N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide
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Overview
Description
N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is a synthetic organic compound that exhibits significant biological activity It is characterized by the presence of multiple functional groups, including an amide, an amino, and an oxo group, combined within a complex carbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis procedures. The initial step often includes the formation of the core penta-2,4-dien-2-yl skeleton through aldol condensation or similar reactions. Subsequent steps involve the functionalization of the intermediate products to introduce the 2-methoxyethylamino group, phenyl group, and other side chains through reactions such as amination, esterification, and aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide is streamlined by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Large-scale production may employ continuous flow reactors and automated control systems to ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide undergoes several types of chemical reactions, including oxidation, reduction, nucleophilic substitution, and electrophilic addition.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation with reagents like phosphorus tribromide, followed by nucleophilic attack.
Addition: : Electrophiles such as hydrogen chloride or bromine in nonpolar solvents.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
This compound is used extensively in research due to its structural complexity and biological relevance. It serves as a model molecule for studying reaction mechanisms, a ligand in coordination chemistry, and an intermediate in the synthesis of more complex bioactive compounds. In biology and medicine, it is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industrially, it may be utilized in the development of advanced materials or as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amide and amino groups allows it to form hydrogen bonds and electrostatic interactions, influencing biochemical pathways and cellular processes. Detailed studies often reveal its role in modulating signal transduction pathways, inhibiting or activating key enzymes, and altering gene expression patterns.
Comparison with Similar Compounds
When compared to similar compounds, N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide stands out due to its unique combination of functional groups and molecular geometry. Compounds such as N-((2E,4Z)-1-((2-ethoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-4-methylbenzamide or N-((2E,4Z)-1-((2-methoxyethyl)amino)-1-oxo-5-phenylpenta-2,4-dien-2-yl)-3-methylbenzamide exhibit slight variations in their substituents, leading to different chemical behaviors and biological activities. These differences highlight the importance of precise structural modifications in tailoring compounds for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific domains. Its unique structure, diverse reactivity, and potential biological activities make it a valuable subject of study and application in research and industry.
Properties
IUPAC Name |
N-[(2E,4Z)-1-(2-methoxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-17-11-13-19(14-12-17)21(25)24-20(22(26)23-15-16-27-2)10-6-9-18-7-4-3-5-8-18/h3-14H,15-16H2,1-2H3,(H,23,26)(H,24,25)/b9-6-,20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWFQLZXOCUDA-URSQURDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C=C\C2=CC=CC=C2)/C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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